2-Nitro-1-benzofuran-5-YL hexanoate

Description

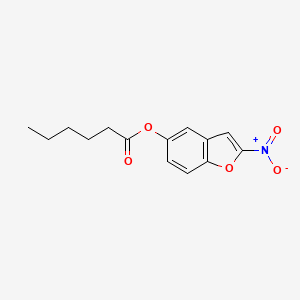

Structure

3D Structure

Properties

CAS No. |

56897-37-1 |

|---|---|

Molecular Formula |

C14H15NO5 |

Molecular Weight |

277.27 g/mol |

IUPAC Name |

(2-nitro-1-benzofuran-5-yl) hexanoate |

InChI |

InChI=1S/C14H15NO5/c1-2-3-4-5-14(16)19-11-6-7-12-10(8-11)9-13(20-12)15(17)18/h6-9H,2-5H2,1H3 |

InChI Key |

FNMFEKKWAIOWDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)OC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 1 Benzofuran 5 Yl Hexanoate and Analogues

General Strategies for Benzofuran (B130515) Ring System Construction

The formation of the benzofuran ring, a fusion of a benzene (B151609) and a furan (B31954) ring, is a central theme in heterocyclic chemistry. numberanalytics.comjocpr.com Synthetic approaches typically focus on forming the annellated furan ring onto a pre-existing benzene derivative. divyarasayan.org Key bond formations include O–C2, C2–C3, C3–C3a, and C7a–O. mdpi.comuniroma1.it

Cyclization Approaches for Benzofuran Core Synthesis

Intramolecular cyclization is a fundamental strategy for constructing the benzofuran core. These methods involve forming a key C-C or C-O bond from a suitably functionalized benzene precursor.

One common approach is the oxidative cyclization of o-alkenylphenols . For instance, o-allylphenol derivatives can undergo cyclization catalyzed by palladium complexes, such as PdCl₂(C₂H₄)₂, to yield benzofurans. mdpi.com Similarly, 2-hydroxystilbenes can be cyclized using an iodine(III) catalyst like PhI(OAc)₂ to produce 2-arylbenzofurans in good to excellent yields. mdpi.com

Another established method involves the cyclization of o-acylphenoxyacetic acids . Treatment of these compounds with a base can induce dehydrative decarboxylation to form the benzofuran ring. mdpi.com A related modern approach starts with o-benzyloxyphenyl arylketones, where deprotonation followed by intramolecular cyclization and acid-catalyzed dehydration delivers the benzofuran structure. mdpi.com

Acid-catalyzed cyclization of compounds containing a carbonyl group is also a viable route. rsc.org For example, FeCl₃ can mediate the intramolecular cyclization of electron-rich aryl ketones through a direct oxidative aromatic C–O bond formation, where an alkoxy substituent on the benzene ring is crucial for efficiency. mdpi.com

| Starting Material Type | Key Reaction | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| o-Alkenylphenols (e.g., 2-hydroxystilbenes) | Oxidative Cyclization | Pd(II) complexes, PhI(OAc)₂ | mdpi.com |

| o-Acylphenoxyacetic acids | Dehydrative Decarboxylation | Base | mdpi.com |

| Electron-rich aryl ketones | Oxidative Aromatic C–O Formation | FeCl₃ | mdpi.com |

| o-(Cyanomethyl) phenols | Tandem Reaction | Palladium catalyst | uniroma1.it |

Heteroannulation Reactions in Benzofuran Formation

Heteroannulation involves the intermolecular construction of the heterocyclic ring from two or more separate components. Palladium-catalyzed heteroannulation of acetylenic compounds is a prominent and versatile method for synthesizing benzofuran derivatives. psu.edu

A general and convenient route involves the reaction of an o-iodophenol with a terminal alkyne in the presence of a palladium catalyst, such as (PPh₃)₂PdCl₂, and a copper(I) co-catalyst. psu.eduresearchgate.net This one-pot procedure, often referred to as a Sonogashira coupling followed by cyclization, is tolerant of a wide variety of functional groups and produces 2-substituted benzofurans in excellent yields. divyarasayan.orgpsu.edu

| Reactants | Catalyst System | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|

| o-Iodophenol + Terminal Alkyne | (PPh₃)₂PdCl₂ / CuI | Dimethylformamide / Triethylamine | 2-Substituted Benzofurans | psu.eduresearchgate.net |

One-pot syntheses starting from benzoquinones have also been developed. dtu.dk These reactions, catalyzed by acetic acid, involve the heteroannulation of benzoquinone derivatives with cyclohexanones to produce various benzofuran structures efficiently. dtu.dk

Transition Metal-Catalyzed Syntheses of Benzofuran Derivatives

Transition metals, particularly palladium and copper, are instrumental in modern benzofuran synthesis, enabling a wide range of transformations with high efficiency and selectivity. acs.orgnih.gov These catalytic systems are often key to the cyclization and heteroannulation strategies mentioned previously.

Palladium-catalyzed reactions are exceptionally diverse. Beyond the Sonogashira coupling/cyclization sequence, rsc.org palladium catalysts are used for:

C-H Activation/Olefination : A direct synthesis of 3-substituted benzofurans can be achieved by the palladium-catalyzed reaction of phenols with cinnamic acids. rsc.org

Intramolecular Heck Reactions : Cyclization via an intramolecular Heck reaction is a key step in some synthetic routes. nih.gov

Annulation of Alkenyl Ethers : Polycyclic dihydrobenzofurans can be prepared via the Pd(OAc)₂-catalyzed annulation reaction of alkenyl ethers and alkynyl oxime ethers. rsc.org

Copper-catalyzed reactions also provide powerful methods for benzofuran synthesis. acs.org

Domino Hydration/Annulation : Copper iodide can promote a domino reaction of 2-fluorophenylacetylene derivatives, involving hydration and subsequent intramolecular annulation to afford benzofurans. mdpi.com

One-Pot Multi-Component Reactions : Copper bromide catalyzes a one-pot reaction between salicylaldehydes, amines, and calcium carbide (to generate an alkyne in situ) to yield amino-substituted benzofurans. acs.orgnih.gov

Oxidative Cyclization : Copper chloride has been used to catalyze the oxidative cyclization of benzophenones with dimethylacetamide to form 3-arylbenzofurans, in a process where the C2 atom of the furan ring is derived from the solvent. thieme-connect.com

Specific Synthetic Routes for 5-Nitrobenzofuran (B105749) Derivatives

The synthesis of 2-Nitro-1-benzofuran-5-YL hexanoate (B1226103) requires the formation of a benzofuran ring bearing a nitro group at the 5-position. This can be achieved either by starting with a precursor already containing the nitro group, such as 4-nitrophenol (B140041), or by nitrating a pre-formed benzofuran ring.

Approaches Utilizing 4-Nitrophenol as a Precursor

Using commercially available 4-nitrophenol is a direct and common strategy for preparing 5-nitrobenzofuran derivatives, as the nitro group is already positioned correctly on the aromatic ring. researchgate.netias.ac.in These multi-step syntheses are key for producing important pharmaceutical intermediates. ias.ac.inresearchgate.net

One documented route involves the conversion of 4-nitrophenol into a 2-halo-4-nitrophenol derivative (e.g., 2-iodo-4-nitrophenol). google.com This intermediate can then undergo a palladium-catalyzed Sonogashira coupling with an alkyne, such as hexyne, followed by cyclization to form the 2-substituted-5-nitrobenzofuran core. Subsequent functionalization, like acylation, can then be performed. google.com

Another approach describes the synthesis of 2-n-butyl-5-nitrobenzofuran from 4-nitrophenol in five steps. researchgate.netias.ac.in A related method involves the nitration of a 2-(2-formylphenoxy)-hexanoic acid derivative, which is itself prepared from a 4-nitrophenol precursor, followed by cyclization in acetic anhydride (B1165640) to yield the 5-nitrobenzofuran. google.com

| Key Intermediate from 4-Nitrophenol | Subsequent Reactions | Final Product Type | Reference |

|---|---|---|---|

| 2-Iodo-4-nitrophenol | Sonogashira coupling with hexyne, cyclization, acylation | 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran | google.com |

| (multiple steps) | Friedel–Crafts acylation | (2-butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone | researchgate.netias.ac.in |

| 2-(2-formyl-4-nitro-phenoxy)hexanoic acid | Cyclization with acetic anhydride | 2-n-butyl-5-nitrobenzofuran | google.com |

Functionalization of the Benzofuran Core with Nitro Groups

An alternative strategy is the direct nitration of a benzofuran scaffold. The position of nitration is highly dependent on the reaction conditions and the substituents already present on the benzofuran ring.

Electrophilic nitration of unsubstituted benzofuran typically occurs on the furan ring. researchgate.net Using a mixture of nitric acid and acetic anhydride or ceric ammonium (B1175870) nitrate (B79036) often yields 2-nitrobenzo[b]furan as the sole product. chemicalbook.com However, using nitrogen dioxide can result in a mixture of 2-nitro and 3-nitro isomers. chemicalbook.com

For achieving substitution on the benzene ring, the existing functional groups play a directing role. For example, the nitration of 2-phenyl-4-hydroxybenzofuran can lead to substitution on the benzene portion of the molecule. researchgate.net A direct palladium-catalyzed C-H olefination of 4-nitrophenol with cinnamic acids has been shown to produce 3-aryl-5-nitrobenzofurans, effectively building the furan ring and incorporating the nitro group in a single conceptual framework. rsc.org

The synthesis of 3-nitrobenzofurans can also be achieved via a silver-catalyzed nitration/annulation of α-alkynyl arylols, using tert-butyl nitrite (B80452) as a NO₂ radical precursor. nih.gov

Introduction of the Hexanoate Moiety at the 5-Position

The attachment of the hexanoate group to the 5-position of the 2-nitro-1-benzofuran ring is a critical step in the synthesis of the target compound. This is typically achieved through esterification of a 5-hydroxy-2-nitro-1-benzofuran intermediate.

Esterification Reactions for Hexanoate Incorporation

Esterification is a well-established reaction for forming esters from a carboxylic acid and an alcohol. In the context of synthesizing 2-Nitro-1-benzofuran-5-YL hexanoate, this involves the reaction of 2-nitro-1-benzofuran-5-ol with a hexanoylating agent. Direct esterification can be achieved by refluxing the phenolic precursor with hexanoic acid in the presence of a strong acid catalyst. google.com The equilibrium of this reaction can be shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction. google.com

Alternative methods involve the use of more reactive derivatives of hexanoic acid, such as hexanoyl chloride or hexanoic anhydride. google.com These reagents react more readily with the phenolic hydroxyl group, often not requiring a strong acid catalyst, and can lead to higher yields. The use of a base, such as pyridine (B92270) or triethylamine, is common in these reactions to neutralize the acidic byproduct (e.g., HCl from hexanoyl chloride). chem-soc.si

Role of Hexanoic Acid or its Derivatives in Synthesis

Hexanoyl chloride and hexanoic anhydride are more electrophilic and therefore more reactive towards the phenolic hydroxyl group of 2-nitro-1-benzofuran-5-ol. google.com This increased reactivity often allows for milder reaction conditions and shorter reaction times. The use of anhydrides can be particularly advantageous in a two-step process where the corresponding carboxylic acid is used initially, followed by the anhydride to drive the reaction to completion. google.com

Key Intermediates and Reaction Pathways

The primary pathway to this compound begins with the synthesis of the core 2-nitrobenzofuran (B1220441) structure. researchgate.net A common starting material is a substituted phenol, such as 4-nitrophenol, which can be converted in several steps to a 2-nitrobenzofuran derivative. ias.ac.in A key intermediate in the synthesis of the final product is 2-nitro-1-benzofuran-5-ol . This compound possesses the necessary hydroxyl group at the 5-position for the subsequent esterification reaction.

The general reaction pathway can be summarized as:

Formation of the 2-nitrobenzofuran ring system. This can be achieved through various methods, including the cyclization of appropriately substituted precursors. ias.ac.incuestionesdefisioterapia.comdtu.dk

Introduction or presence of a hydroxyl group at the 5-position of the benzofuran ring, yielding 2-nitro-1-benzofuran-5-ol.

Esterification of 2-nitro-1-benzofuran-5-ol with hexanoic acid or a derivative to form the final product, this compound.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | Structure | Role in Synthesis |

| 4-Nitrophenol |  | A potential starting material for the synthesis of the 5-nitrobenzofuran core. ias.ac.in |

| 2-Nitro-1-benzofuran-5-ol |  | The key precursor containing the hydroxyl group for esterification. |

| Hexanoyl chloride |  | A reactive derivative of hexanoic acid used for esterification. |

| Hexanoic anhydride |  | Another reactive derivative of hexanoic acid for esterification. google.com |

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves careful consideration of reaction conditions, solvents, and catalysts to maximize yield and purity while minimizing reaction time and by-product formation.

Reaction Conditions and Solvent Effects

The conditions for the esterification step are crucial for high yields. For direct esterification with hexanoic acid, elevated temperatures, typically in the range of 100°C to 250°C, are often necessary to drive the reaction forward. google.com The removal of water, either by azeotropic distillation with a solvent like toluene (B28343) or xylene or by operating under vacuum, is also a key factor. google.com

When using more reactive acylating agents like hexanoyl chloride, the reaction can often be performed at or below room temperature. The choice of solvent can influence the reaction rate and solubility of the reactants. Dichloromethane (B109758) is a commonly used solvent for such reactions as it is relatively inert and easy to remove. chem-soc.si Other solvents like tetrahydrofuran (B95107) (THF), acetonitrile, and ethyl acetate (B1210297) have also been investigated for similar esterification reactions. chem-soc.si The polarity and boiling point of the solvent can affect the reaction kinetics and the ease of product isolation.

Catalyst Selection and Reaction Efficiency

The choice of catalyst is critical for the efficiency of the esterification reaction, particularly when using hexanoic acid. Strong protic acids like sulfuric acid and p-toluenesulfonic acid are traditional and effective catalysts for Fischer esterification. researchgate.netdergipark.org.tr Lewis acids, such as tin and titanium complexes, have also been employed as esterification catalysts and may offer advantages in terms of reduced side reactions and easier removal. google.com

For reactions involving more reactive acylating agents, a catalyst may not be strictly necessary, but a base like 4-dimethylaminopyridine (B28879) (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction. chem-soc.sirug.nl The efficiency of the catalyst is determined by its ability to increase the rate of reaction without promoting undesirable side reactions. The optimal catalyst loading is typically in the range of 0.1 to 10 mole percent based on the limiting reactant. google.com

Table 2: Optimization Parameters for Esterification

| Parameter | Condition/Reagent | Effect on Reaction |

| Temperature | 100°C - 250°C (for direct esterification) | Increases reaction rate but may lead to side reactions. google.com |

| Room Temperature (with reactive acylating agents) | Milder conditions, often sufficient for high conversion. chem-soc.si | |

| Solvent | Toluene, Xylene | Azeotropic removal of water in direct esterification. google.com |

| Dichloromethane, THF, Acetonitrile | Good solubility for reactants, inert reaction medium. chem-soc.si | |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | Strong acid catalysts for Fischer esterification. researchgate.netdergipark.org.tr |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst for reactions with acid chlorides/anhydrides. chem-soc.sirug.nl | |

| Zirconium Complexes | Can be effective for esterification, though reactivity with phenols may be low. nih.gov |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of synthetic intermediates and the final this compound product are crucial for obtaining a compound of high purity. Common techniques employed include flash column chromatography, recrystallization, and extraction.

Flash Column Chromatography: This is a widely used technique for purifying organic compounds. oregonstate.edud-nb.info The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. oregonstate.edud-nb.info For instance, in the synthesis of benzofuran derivatives, flash chromatography on silica gel with solvent systems like ethyl acetate/hexanes is often employed to isolate the desired products from reaction mixtures. d-nb.info The progress of the chromatography is monitored using thin-layer chromatography (TLC) plates, often visualized with a potassium permanganate (B83412) stain. oregonstate.edu

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. google.comcuestionesdefisioterapia.com For benzofuran derivatives, recrystallization from solvents like aqueous methanol (B129727) or acetone-methanol mixtures has been reported to yield pure crystalline products. google.comcuestionesdefisioterapia.com The choice of solvent is determined by the solubility of the compound at different temperatures.

Extraction and Washing: Liquid-liquid extraction is frequently used to separate the product from a reaction mixture. For example, after a reaction, the mixture might be diluted with a solvent like dichloromethane and then washed with aqueous solutions such as dilute hydrochloric acid or sodium thiosulphate to remove unreacted reagents and byproducts. ias.ac.inresearchgate.net The organic layer containing the product is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure. d-nb.infomdpi.com

The table below outlines the common purification techniques used for benzofuran derivatives.

| Technique | Description | Typical Application in Benzofuran Synthesis | Reference |

| Flash Column Chromatography | Separation based on polarity using a silica gel column and a solvent system. | Isolation of benzofuran products from complex reaction mixtures. | oregonstate.edud-nb.info |

| Recrystallization | Purification of solids by dissolving in a hot solvent and allowing to crystallize upon cooling. | Obtaining high-purity crystalline benzofuran derivatives. | google.comcuestionesdefisioterapia.com |

| Extraction and Washing | Partitioning of the product between two immiscible liquid phases to remove impurities. | Initial work-up of reaction mixtures to separate the organic product from aqueous-soluble impurities. | ias.ac.inresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For 2-nitro-1-benzofuran-5-yl hexanoate (B1226103), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and confirm the connectivity of the atoms.

The ¹H NMR spectrum of 2-nitro-1-benzofuran-5-yl hexanoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system and the aliphatic protons of the hexanoate chain. The nitro group and the ester functionality significantly influence the chemical shifts of the neighboring protons due to their electronic effects.

The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at the C4 position is expected to appear as a doublet, coupled to the proton at C6. The C6 proton's signal would likely be a doublet of doublets due to coupling with both the C4 and C7 protons. The C7 proton should also appear as a doublet. The single proton on the furan (B31954) ring (H-3) would likely be a singlet.

The aliphatic hexanoate chain would show a series of multiplets. The α-methylene protons (adjacent to the carbonyl group) are expected to be the most downfield of the aliphatic signals. The terminal methyl group would appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The remaining methylene groups would present as complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.30 | d | ~2.0 | H-4 |

| ~8.15 | dd | ~9.0, 2.0 | H-6 |

| ~7.70 | d | ~9.0 | H-7 |

| ~7.50 | s | - | H-3 |

| ~2.60 | t | ~7.5 | -CH₂-COO- |

| ~1.75 | m | - | -CH₂-CH₂-COO- |

| ~1.40 | m | - | -CH₂-(CH₂)₂-CH₃ |

| ~0.95 | t | ~7.0 | -CH₃ |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would be characterized by signals for the eight carbons of the benzofuran core and the six carbons of the hexanoate chain.

The presence of the nitro group is expected to cause a significant downfield shift for the C5 and C2 carbons. The carbonyl carbon of the ester group would appear at the lowest field, typically in the range of 170-180 ppm. The carbons of the benzofuran ring would resonate in the aromatic region (110-160 ppm), while the aliphatic carbons of the hexanoate chain would be found in the upfield region of the spectrum. researchgate.netnih.govekb.eg

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | C=O (ester) |

| ~155.0 | C-7a |

| ~150.0 | C-2 |

| ~145.0 | C-5 |

| ~128.0 | C-3a |

| ~122.0 | C-6 |

| ~118.0 | C-4 |

| ~112.0 | C-7 |

| ~110.0 | C-3 |

| ~34.0 | -CH₂-COO- |

| ~31.0 | -CH₂-CH₂-COO- |

| ~24.5 | -CH₂-CH₂-CH₂-COO- |

| ~22.0 | -CH₂-CH₃ |

| ~14.0 | -CH₃ |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the hexanoate chain and between neighboring aromatic protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This is particularly powerful for identifying the connections between different parts of the molecule. For instance, HMBC would show a correlation between the α-methylene protons of the hexanoate chain and the carbonyl carbon, as well as with the C5 carbon of the benzofuran ring through the ester oxygen, confirming the position of the ester group. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₄H₁₅NO₅), the expected exact mass can be calculated. researchgate.netnih.gov

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 294.0972 | To be determined experimentally |

| [M+Na]⁺ | 316.0791 | To be determined experimentally |

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a particular structure and can be used to confirm the connectivity of the atoms.

For this compound, key fragmentation pathways would likely include:

Loss of the hexanoyl group as a ketene (B1206846) or acylium ion.

Cleavage of the ester bond, resulting in a fragment corresponding to the 2-nitro-1-benzofuran-5-ol cation.

Loss of the nitro group (NO₂) or nitric oxide (NO).

Fragmentation of the hexanoate chain through characteristic aliphatic cleavages. google.com

By analyzing the masses of these fragments, the presence of the nitrobenzofuran core and the hexanoate side chain can be confirmed, providing a final piece of evidence for the elucidated structure.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Research

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic characterization and structural elucidation of the chemical compound This compound (CAS No. 56897-37-1) is not publicly available.

While the existence of the compound is confirmed through listings from various chemical suppliers bldpharm.combldpharm.com, dedicated research articles detailing its synthesis and in-depth characterization are absent from the searched repositories. Consequently, specific data for the following analytical techniques, as requested, could not be located:

Infrared (IR) Spectroscopy: No published data on the characteristic vibrational frequencies and functional group absorptions for this specific molecule were found.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Information regarding the electronic transitions and absorption maxima (λmax) for this compound is not available in the reviewed literature.

X-ray Crystallography: There are no publicly accessible crystallographic studies for this compound. Therefore, details on its solid-state molecular structure, including molecular conformation, stereochemistry, and intermolecular interactions in the crystalline state, remain undetermined.

Research is available for structurally related but distinct compounds, such as other nitrobenzofuran derivatives and benzofuran esters. For instance, studies on compounds like 1-(5-Nitro-1-benzofuran-2-YL)ethanone nih.gov and 5-Nitro-1-benzofuran-2(3H)-one nih.gov provide spectroscopic and crystallographic information for those specific molecules. However, this information cannot be directly extrapolated to this compound due to differences in their chemical structures.

Similarly, general methods for the synthesis of benzofuran derivatives have been reported, but a specific procedure and subsequent detailed characterization for this compound are not described in the available scientific literature researchgate.netias.ac.incuestionesdefisioterapia.comgoogle.com.

In-depth Computational Analysis of this compound Remains Elusive

An extensive review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical study of the specific chemical compound, this compound. Despite the growing interest in the computational analysis of benzofuran derivatives for various applications, including medicinal chemistry and materials science, no dedicated research focusing on the quantum chemical calculations, molecular modeling, or simulation of this particular molecule appears to be publicly available.

Benzofuran and its derivatives are a well-studied class of heterocyclic compounds, recognized for their presence in natural products and their wide range of biological activities. researchgate.netnih.gov Computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are powerful tools routinely applied to this class of molecules. These methods provide deep insights into electronic structure, reactivity, and intermolecular interactions, which are crucial for drug design and materials development. researchgate.netbhu.ac.in

For instance, DFT is widely used for geometry optimization and understanding the electronic structure of benzofuran derivatives. researchgate.net FMO analysis helps in predicting the reactive sites of molecules by examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). bhu.ac.in MEP maps are instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attacks. NBO analysis provides a detailed picture of intramolecular bonding and delocalization of electron density.

However, the application of these detailed computational methodologies to this compound has not been documented in the accessible scientific literature. While studies on related structures, such as other nitrobenzofurans or different esters of benzofuran, do exist, the specific combination of the 2-nitro substituent and the 5-yl hexanoate ester group confers a unique electronic and steric profile that cannot be accurately extrapolated from related compounds. researchgate.netnih.gov

The absence of specific computational data for this compound means that a detailed analysis according to the requested scientific outline cannot be provided at this time. The generation of scientifically accurate data tables for its electronic structure, reactivity descriptors, charge distribution, intramolecular interactions, and predicted spectroscopic parameters would necessitate original research involving sophisticated computational chemistry software and methods.

Until such studies are performed and published, a comprehensive and authoritative article focusing solely on the computational and theoretical properties of this compound remains an endeavor for future research.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Molecular docking studies have been instrumental in elucidating the potential binding modes and affinities of benzofuran (B130515) derivatives. For instance, in a study involving a fluorescently labeled compound containing a 6-(7-nitrobenzofuran-4-ylamino)hexanoate moiety, docking calculations were performed to investigate its interaction with the Sigma-2 receptor (S2R). The docking scores for the (S) and (R) enantiomers were -10.142 and -9.859, respectively, suggesting a strong binding affinity. unimore.it The core scaffold of the molecule was observed to be firmly anchored within the S2R binding site. nih.gov The fluorescent 7-nitrobenzofurazan part of the molecule was predicted to be positioned outside the binding pocket, which resulted in several possible orientations for the hexanoate (B1226103) tail. unimore.it

These computational predictions often correlate well with experimental data. For example, the binding affinity (pKi) of the fluorescently labeled benzofuran derivative at the S2R was found to be comparable to its parent compound, which is consistent with the docking study results. unimore.itnih.gov

Interactive Data Table: Predicted Binding Affinities of Benzofuran Derivatives

| Compound Derivative | Target Receptor | Docking Score (S-enantiomer) | Docking Score (R-enantiomer) |

|---|

Molecular docking is a valuable tool for identifying potential biological targets for novel compounds. By screening a compound against a library of known protein structures, researchers can hypothesize its mechanism of action. For derivatives of benzofuran, this approach has been used to explore interactions with various receptors.

For example, the Sigma-2 receptor (S2R) has been identified as a potential target for certain benzofuran-containing compounds. unimore.itnih.gov Docking studies revealed that these compounds can fit well within the S2R binding site, suggesting a possible role in modulating S2R activity. nih.gov The validation of the docking protocol is a crucial step, often achieved by redocking a known ligand into its crystal structure to ensure the method can accurately reproduce the experimental binding pose. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

To further investigate the stability of the predicted binding poses and understand the dynamic behavior of the ligand-receptor complex, molecular dynamics (MD) simulations are employed. These simulations provide insights into the conformational changes and interactions over time.

In the case of the fluorescently labeled benzofuran derivative binding to the S2R, a 50 ns MD simulation was performed. The results showed that the core of the molecule remained stably bound within the binding site, with a low root-mean-square fluctuation (RMSF) of 0.895 ± 0.200 Å. nih.gov In contrast, the more exposed 6-(7-nitrobenzofuran-4-ylamino)hexanoate tail exhibited greater fluctuation, with a higher RMSF of 3.286 ± 0.544 Å, indicating its interaction with the surrounding membrane environment. unimore.itnih.gov Such simulations are critical for confirming the stability of the docked pose and understanding the dynamic nature of the ligand-target interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR models are developed to predict the biological activity of new or untested compounds based on their chemical structure. These models are built using a training set of compounds with known activities. For benzofuran derivatives, QSAR studies have been conducted to predict their inhibitory activity against various enzymes.

A study on 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles used physicochemical parameters to develop QSAR models for predicting their inhibitory activity against CYP26A1, an enzyme involved in retinoic acid metabolism. nih.gov The models generated showed a high coefficient of determination (R²), indicating a good predictive ability. nih.gov Such models are valuable for prioritizing the synthesis of compounds with potentially higher activity.

A crucial aspect of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. These descriptors represent various physicochemical properties of the molecules.

In the QSAR study of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles, several physicochemical parameters were used as independent variables, including molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P). nih.gov By analyzing the contribution of each descriptor to the QSAR model, researchers can identify the key structural features that are either favorable or unfavorable for the desired biological activity. This information is vital for the rational design of more potent and selective compounds.

Mechanistic Exploration of Biological Activities

Broad Spectrum Biological Activities of Benzofuran (B130515) Derivatives

The benzofuran nucleus is considered a "privileged structure" in drug discovery, as its derivatives are known to possess a wide range of pharmacological properties. rsc.org These include anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antioxidant activities, among others. medcraveonline.comnih.govnih.gov The versatility of the benzofuran ring allows for chemical modifications at various positions, enabling the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.gov This has led to extensive research into benzofuran-based compounds as potential therapeutic agents for a multitude of diseases. nih.govrsc.org

Anticancer Activity Mechanisms and Cellular Pathways

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activity, operating through diverse mechanisms to combat malignant cell growth. nih.govrsc.org Their structural motif is found in several natural and synthetic compounds that have demonstrated cytotoxic effects against various human cancer cell lines. nih.govrsc.org Research has focused on elucidating the specific cellular pathways and molecular targets that these compounds modulate to exert their antiproliferative effects.

A primary mechanism by which benzofuran derivatives exhibit anticancer activity is through the inhibition of cancer cell proliferation and the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that certain benzofuran-based molecules can arrest the cell cycle at different phases, preventing cancer cells from dividing and multiplying. For instance, one benzofuran derivative was found to induce G2/M phase arrest in cervical cancer cells (SiHa and HeLa). nih.gov

Furthermore, many benzofuran compounds trigger apoptosis through both extrinsic and intrinsic pathways. nih.govuludag.edu.tr For example, the natural benzofuran derivative Moracin D, isolated from Morus alba, has been shown to induce apoptotic effects in breast and prostate cancer cells. nih.gov Similarly, a natural compound isolated from the same plant, was found to induce mitochondrial apoptosis in non-small-cell lung carcinoma cells. nih.gov Some synthetic benzofuran-chalcone derivatives have also been demonstrated to trigger apoptosis via the extrinsic pathway in human breast and lung cancer cells. uludag.edu.tr This induction of programmed cell death is a critical therapeutic goal, as it eliminates malignant cells without causing the inflammatory response associated with necrosis.

The targeted inhibition of specific signaling pathways crucial for tumor growth and survival is a key strategy in modern cancer therapy. Benzofuran derivatives have been successfully designed to inhibit several key oncogenic targets.

PI3K (Phosphatidylinositol-3-kinase) Inhibition: The PI3K pathway is frequently hyperactivated in many cancers, promoting cell growth and survival. Several benzofuran derivatives have been identified as potent inhibitors of PI3Kα. For example, compounds in one study showed good inhibitory activity against PI3Kα with IC₅₀ values of 4.1 µM, 7.8 µM, and 20.5 µM. nih.govresearchgate.net Another synthesized benzofuran derivative, compound 8, was found to be a dual inhibitor of PI3K and VEGFR-2, with an IC₅₀ value of 2.21 nM against PI3K. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) Inhibition: VEGFR-2 is a key regulator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. Inhibiting VEGFR-2 is an effective anti-angiogenic strategy. Numerous benzofuran-based compounds have been developed as potent VEGFR-2 inhibitors. nih.govrsc.orgrsc.org One series of benzofuran-chalcone derivatives showed excellent inhibitory effects on VEFGR-2, with compound 5c exhibiting an IC₅₀ of 1.07 nM. nih.gov Another study reported a derivative with an IC₅₀ value of 1.00 × 10⁻³ μM against VEGFR-2, which was more potent than the reference drug Sorafenib. researchgate.net

HIF-1α (Hypoxia-Inducible Factor-1α) Inhibition: HIF-1α is a transcription factor that is overexpressed in many tumors, allowing them to adapt to low-oxygen (hypoxic) conditions and promoting their survival and metastasis. researchgate.net Benzofuran derivatives have been investigated as HIF-1α inhibitors. nih.gov Naturally occurring benzofurans from Morus species have been shown to inhibit hypoxia-induced HIF-1α accumulation. acs.org A novel synthetic compound, MO-2097, was identified as an effective inhibitor of hypoxia-induced HIF-1α accumulation, demonstrating efficacy in in vivo xenograft models. researchgate.netnih.gov

| Compound Class/Name | Target | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzofuran Derivative 8 | PI3Kα | 4.1 µM | nih.gov |

| Benzofuran Derivative 9 | PI3Kα | 7.8 µM | nih.gov |

| Benzofuran-Chalcone (5c) | VEGFR-2 | 1.07 nM | nih.gov |

| 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one (6d) | VEGFR-2 | 1.00 x 10⁻³ µM | researchgate.net |

| MO-2097 | HIF-1α | Inhibits accumulation | researchgate.netnih.gov |

| Benzofuran Derivative (Compound 8) | PI3K/VEGFR-2 | 2.21 nM (PI3K), 68 nM (VEGFR-2) | nih.gov |

Antimicrobial and Antifungal Efficacy

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents. rsc.org Benzofuran derivatives have been extensively investigated for this purpose, demonstrating a broad spectrum of activity against various bacteria and fungi. nih.govijpbs.com

Benzofuran-containing compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes like DNA gyrase. nih.gov For instance, a series of benzofuran-triazine hybrids showed acceptable antibacterial activities against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Salmonella enteritidis, with minimum inhibitory concentrations (MICs) ranging from 32 to 125 μg/mL. nih.gov Another study found that certain biphenyl (B1667301) and dibenzofuran (B1670420) derivatives exhibited potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with MIC values as low as 3.13 μg/mL. mdpi.com The inhibitory activity can be influenced by the specific substitutions on the benzofuran ring, with some studies noting higher efficacy against Gram-negative bacteria. nih.gov

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran-triazine hybrid (8e) | Escherichia coli | 32 µg/mL | nih.gov |

| Benzofuran-triazine hybrid (8e) | Staphylococcus aureus | 32 µg/mL | nih.gov |

| Benzofuran ketoxime (38) | Staphylococcus aureus | 0.039 µg/mL | nih.gov |

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | MRSA | 3.13 µg/mL | mdpi.com |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL | mdpi.com |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 µg/mL | nih.gov |

Fungal infections pose a significant threat, particularly to immunocompromised individuals, and drug resistance is a growing concern. Benzofuran derivatives have been identified as a promising class of antifungal agents. researchgate.netnih.gov Some derivatives act by inhibiting N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like Candida albicans. nih.gov Other mechanisms include the disruption of intracellular calcium homeostasis. nih.gov A series of benzofuran-triazole hybrids exhibited moderate to satisfactory activity against five strains of pathogenic fungi. nih.gov Benzofurans isolated from the marine-derived fungus Penicillium crustosum also showed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. nih.govmdpi.com

| Compound/Derivative Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 µg/mL | nih.gov |

| Oxa-benzofuran (Compound 6) | Penicillium italicum | 12.5 µg/mL | nih.govmdpi.com |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 µg/mL | nih.govmdpi.com |

| Benzofuran-thiazolo[3,2-a]benzimidazole (4b) | Various Fungi | Potential Activity | nih.gov |

| Benzofuran-thiazolo[3,2-a]benzimidazole (4d) | Various Fungi | Potential Activity | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Benzofuran derivatives are recognized for their antioxidant potential. rsc.orgresearchgate.net The primary mechanisms by which antioxidants neutralize free radicals include hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). rsc.org In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching its reactivity. The SPLET mechanism is a two-step process involving the deprotonation of the antioxidant followed by electron transfer to the radical. rsc.org

The antioxidant capacity of phenolic compounds, which share structural similarities with hydroxylated benzofurans, is well-documented. mdpi.comnih.gov For 2-phenylbenzofuran (B156813) derivatives, computational studies have shown that the antioxidant activity is primarily governed by the O–H bond dissociation enthalpy (BDE), which is consistent with the HAT mechanism in the gas phase. rsc.org However, in solvents like water or methanol (B129727), the SPLET pathway is often favored. rsc.org The presence of hydroxyl groups on the benzofuran scaffold significantly enhances radical scavenging activity. nih.gov For 2-Nitro-1-benzofuran-5-YL hexanoate (B1226103), any potential antioxidant activity would likely be influenced by the metabolic hydrolysis of the hexanoate ester to reveal a hydroxyl group at the 5-position, which could then participate in radical scavenging.

Table 1: Antioxidant Radical Scavenging Mechanisms

| Mechanism | Description | Key Factors |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to a free radical. | O-H Bond Dissociation Enthalpy (BDE) |

| Sequential Proton Loss Electron Transfer (SPLET) | A two-step process involving deprotonation followed by electron transfer. | Proton Affinity (PA) and solvent effects |

Anti-inflammatory Effects

Numerous benzofuran derivatives have demonstrated anti-inflammatory properties. researchgate.netnih.gov The mechanism of these effects often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov For instance, the benzofuran derivative L-651,896 (2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol) was found to be a potent inhibitor of 5-lipoxygenase, thereby blocking the synthesis of leukotrienes, which are mediators of inflammation. nih.gov It also inhibited prostaglandin (B15479496) E2 synthesis, albeit at higher concentrations. nih.gov

Chalcones containing a nitro group have also been investigated for their anti-inflammatory effects. mdpi.com Compounds with a nitro group at the ortho position of either aromatic ring showed the highest activity in a mouse ear edema model, which was confirmed by molecular docking studies with COX-1 and COX-2 enzymes. mdpi.com This suggests that the nitro group's position is a critical determinant of anti-inflammatory action. mdpi.com Therefore, 2-Nitro-1-benzofuran-5-YL hexanoate could potentially exert anti-inflammatory effects through similar mechanisms, influenced by its 2-nitro substitution.

Antiviral and Anti-HIV Activities

The benzofuran scaffold is present in various compounds with antiviral and anti-HIV activity. researchgate.netnih.gov The search for novel anti-HIV agents has led to the investigation of numerous heterocyclic compounds, including those with structures related to benzofurans. butlerov.com One of the key targets for anti-HIV drugs is the reverse transcriptase (RT) enzyme, which is essential for viral replication. nih.gov

Derivatives of 5-nitro-furan-2-carboxylic acid have been identified as inhibitors of the RNase H activity of HIV-1 reverse transcriptase. nih.govnih.gov Structure-activity relationship studies of these compounds revealed that the 5-nitro-furan-2-carboxylic moiety is a critical scaffold for this inhibition. nih.gov It is proposed that the oxygen atoms of the nitro-furan group coordinate with the two divalent metal ions at the RNase H active site. nih.govnih.gov Given these findings, the 2-nitro-benzofuran structure of this compound suggests a potential for interaction with similar viral enzyme targets, representing a possible mechanism for antiviral or anti-HIV activity.

Other Potential Pharmacological Activities (e.g., Antihyperglycemic, Neuroprotective)

The versatility of the benzofuran core has led to its incorporation in compounds designed for a wide array of pharmacological targets. researchgate.net Benzofuran derivatives have shown potential as antihyperglycemic and neuroprotective agents. nih.govnih.gov Some have been investigated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a potential role in managing diabetes. rsc.org

Furthermore, benzofurans have been explored for their neuroprotective effects, with some derivatives showing promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov The broad biological profile of this class of compounds suggests that this compound could possess other pharmacological activities worthy of investigation. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations for this compound and Analogues

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring structure. nih.govmdpi.com Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.

Impact of Substituents on Benzofuran Core

The substitution pattern on the benzofuran nucleus plays a pivotal role in determining the type and potency of biological activity. nih.govnih.gov

Halogens: The addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring often leads to a significant increase in anticancer activities. nih.govmdpi.com This is attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity to biological targets. nih.gov For example, placing a chlorine atom at the 5-position can result in activity comparable to the chemotherapy drug cisplatin (B142131) in certain cell lines. mdpi.com

Hydroxyl and Methoxy (B1213986) Groups: The presence and position of hydroxyl (-OH) or methoxy (-OCH3) groups can greatly influence activity. A hydroxyl group at the C-4 position has been shown to confer excellent antibacterial activity. nih.gov In other cases, a methoxy group at the C-5 position was found to significantly enhance antiproliferative activity compared to analogues without this substituent. mdpi.com

Other Substituents: The introduction of various other groups at different positions has been explored. An ester group at the C-2 position has been identified as a key site for cytotoxic activity. rsc.orgnih.gov Substitutions at the C-3 and C-6 positions have been found to greatly impact antibacterial activity and strain specificity. nih.gov SAR studies have also shown that electron-withdrawing groups in the ortho position of the benzofuran ring can increase potency. nih.gov

Table 2: Effect of Substituents on Benzofuran Activity

| Position | Substituent | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-5 | Chlorine (Cl) | Comparable antiproliferative activity to cisplatin | mdpi.com |

| C-4 | Hydroxyl (-OH) | Excellent antibacterial activity | nih.gov |

| C-5 | Methoxy (-OCH3) | Significant enhancement of antiproliferative activity | mdpi.com |

| C-2 | Ester Group | Key site for cytotoxic activity | rsc.orgnih.gov |

Influence of the Nitro Group at the 2-Position on Activity

The nitro group (-NO2) is a strong electron-withdrawing group that can profoundly influence a molecule's electronic properties, reactivity, and biological interactions. Its presence can trigger redox reactions within cells, leading to toxicity in microorganisms. mdpi.com

In the context of a benzofuran ring, a nitro group at the 2-position is expected to significantly impact its biological profile. Studies on other heterocyclic compounds, such as chalcones, have shown that the position of the nitro group is critical for activity. mdpi.com For instance, a nitro group at the ortho position was found to be optimal for anti-inflammatory activity. mdpi.com In the case of nitrofuran derivatives, the nitro group is essential for their inhibitory activity against HIV-1 RNase H. nih.gov The electron-withdrawing nature of the nitro group at the 2-position of the benzofuran core in this compound could enhance its interaction with biological targets, potentially through mechanisms involving bioreduction to reactive intermediates. mdpi.com

Role of the Hexanoate Chain at the 5-Position in Ligand-Target Interactions

While direct studies on the hexanoate chain of this compound are not extensively available, the influence of alkyl chains on the biological activity of phenolic and other amphiphilic compounds has been a subject of investigation. The length of an alkyl chain can significantly modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

In studies of other molecular classes, the length of an alkyl ester chain has been shown to have a non-linear effect on biological activities such as antioxidant and cytotoxic effects. For instance, in a series of amphiphilic selenolanes, conjugates with shorter alkyl chains (C6) were found to be non-toxic, whereas those with longer chains (≥C8) exhibited significant cytotoxicity. This suggests that the hexanoate chain (a C6 chain) in the title compound could play a crucial role in modulating its cytotoxic profile. The lipophilicity imparted by the hexanoate chain can influence the compound's ability to cross cell membranes and interact with intracellular targets.

Furthermore, research on phenolic compounds has demonstrated that increasing the length of an alkyl chain can enhance their partitioning into lipidic environments, such as cell membranes researchgate.net. However, this effect can reach a plateau or even reverse with excessively long chains, a phenomenon known as the "cut-off effect" researchgate.net. This suggests an optimal chain length for a given biological activity. The hexanoate chain, being of moderate length, may provide a favorable balance of lipophilicity for effective interaction with its biological targets. For example, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons showed the highest bactericidal effects against MRSA, while those with shorter chains were inactive chemrxiv.org. This highlights the critical role of the alkyl chain length in determining antimicrobial potency.

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many compounds, as biological targets such as enzymes and receptors are chiral environments. While specific stereochemical studies on this compound are not prevalent in the available literature, the importance of stereoisomerism has been established for other benzofuran derivatives.

For instance, the stereochemical understanding of 7-acetyl-2-aryl-5-nitrobenzofurans has been highlighted as important for determining the most stable conformer, which is likely the biologically active form uj.ac.za. The spatial arrangement of substituents on the benzofuran core can significantly influence how the molecule interacts with the active site of a target protein. Different enantiomers or diastereomers of a compound can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others.

In the broader context of drug design, it is well-recognized that the three-dimensional structure of a ligand is critical for its interaction with a biological receptor. Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy. Therefore, it is plausible that if chiral centers exist in this compound or its metabolites, its biological activity would be stereoselective. Future research focusing on the synthesis and biological evaluation of individual stereoisomers would be crucial to fully elucidate the structure-activity relationship and to identify the most potent and selective isomer for potential therapeutic applications.

In Vitro Biological Assays

The biological potential of this compound and related nitrobenzofuran compounds has been investigated through a variety of in vitro assays. These studies provide valuable insights into their cytotoxic, enzyme-inhibiting, antimicrobial, and receptor-binding properties.

Cell-Based Assays for Cytotoxicity and Antiproliferative Effects (e.g., MCF-7, HeLa, HepG2)

The cytotoxic and antiproliferative activities of benzofuran derivatives have been evaluated against several human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HepG2 (hepatocellular carcinoma).

A study on 2-aryl-5-nitrobenzofuran-based hydrazones demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line nih.gov. One of the most potent compounds in this series, featuring a 4-(trifluoromethylphenyl)hydrazone arm and a 2-(3,5-dimethoxyphenyl) substituent, exhibited an IC50 value of 4.21 μM against MCF-7 cells nih.gov. This compound was also found to induce cell cycle arrest at the G0/G1 phase nih.gov.

Other benzofuran derivatives have also shown promising results. For example, certain halogenated derivatives of benzofuran have displayed remarkable cytotoxic activity against various cancer cell lines, including HeLa and HepG2 cells mdpi.com. In some cases, the cytotoxic effects on cancer cells were observed at concentrations that had minimal impact on normal cell lines, indicating a degree of selectivity researchgate.netf1000research.com. The antiproliferative activity of some benzofuran derivatives has been linked to the induction of apoptosis nih.gov.

The following interactive table summarizes the cytotoxic activities of some representative benzofuran derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-Aryl-5-nitrobenzofuran-based hydrazone (3k) | MCF-7 | 4.21 μM | nih.gov |

| Halogenated benzofuran derivative (1) | HeLa | Not specified | mdpi.com |

| 7-acetyl-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | MDA-MB-231 (Breast Cancer) | 5.13 ± 0.86 µM | uj.ac.za |

| 7-acetyl-2-(p-tolyl)benzofuran-7-yl)ethan-1-one (2h) | Caski (Cervical Cancer) | 26.96 ± 4.97 µM | uj.ac.za |

Biochemical Assays for Enzyme Inhibition (e.g., MAO-A, MAO-B)

Benzofuran derivatives have been identified as potent inhibitors of monoamine oxidases (MAO), which are important enzymes in the metabolism of neurotransmitters. Both MAO-A and MAO-B isoforms have been targeted by these compounds.

In a study of 2-arylbenzofurans, several derivatives were found to be selective inhibitors of MAO-B, with IC50 values in the nanomolar to micromolar range nih.gov. Notably, 5-Nitro-2-(4-methoxyphenyl)benzofuran was identified as the most active compound in this series, exhibiting reversible and selective inhibition of MAO-B with an IC50 value of 140 nM nih.govsciforum.net.

The structure-activity relationship of these inhibitors has been explored, revealing that the substitution pattern on both the benzofuran core and the 2-aryl ring plays a crucial role in determining the inhibitory potency and selectivity for MAO-A or MAO-B researchgate.netscienceopen.com. For instance, the presence of a nitro group at the 5-position of the benzofuran ring appears to contribute favorably to MAO-B inhibition nih.govsciforum.net.

The inhibitory mechanism of some of these coumarin (B35378) derivatives has been elucidated through enzymatic kinetics analysis, providing insights into their interactions with the active site of the MAO enzymes scienceopen.com.

The following interactive table presents the MAO inhibitory activities of selected benzofuran derivatives.

| Compound | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 5-Nitro-2-(4-methoxyphenyl)benzofuran | MAO-B | 140 nM | nih.govsciforum.net |

| 3-Phenyl coumarin derivative | MAO-B | 0.57 ± 0.03 μM | scienceopen.com |

| 4-Phenyl coumarin derivative | MAO-A | 5.87 ± 0.63 μM | scienceopen.com |

Antimicrobial Susceptibility Testing (e.g., MIC determinations)

The antimicrobial properties of benzofuran derivatives, including those with nitro substituents, have been investigated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies to quantify the antimicrobial potency of the compounds.

Nitrofurans, a class of compounds containing a 5-nitrofuran ring, are known for their broad-spectrum antibacterial activity nih.gov. While the specific compound of interest has a 2-nitrobenzofuran (B1220441) structure, the presence of the nitro group is a common feature that often contributes to antimicrobial effects. Studies on various 5-nitrofuran derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria researchgate.net.

In a study of benzofuran derivatives from Penicillium crustosum, one compound exhibited moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, with MIC values of 12.5 µg/mL, 25 µg/mL, and 12.5 µg/mL, respectively mdpi.com. Another compound from the same study showed antifungal effects against Penicillium italicum and Colletotrichum musae with MIC values of 12.5 µg/mL and 12.5–25 µg/mL, respectively mdpi.com.

The following interactive table summarizes the antimicrobial activities of some benzofuran derivatives.

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran from P. crustosum (Compound 1) | Salmonella typhimurium | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 1) | Escherichia coli | 25 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 1) | Staphylococcus aureus | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 6) | Penicillium italicum | 12.5 µg/mL | mdpi.com |

| Benzofuran from P. crustosum (Compound 6) | Colletotrichum musae | 12.5–25 µg/mL | mdpi.com |

| 5-Nitrobenzofuran (B105749) derivative (M5i) | Candida albicans | 25 µg/mL | cuestionesdefisioterapia.com |

Receptor Binding Studies and Selectivity Profiling

Receptor binding assays are crucial for identifying the molecular targets of a compound and for assessing its selectivity. Benzofuran derivatives have been evaluated for their binding affinity to various receptors, demonstrating the versatility of this scaffold in interacting with different biological targets.

For instance, a series of 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were synthesized and evaluated as ligands for the histamine (B1213489) H3 and H4 receptors frontiersin.org. The binding affinities (Ki values) of these compounds were in the micromolar range, and functional assays indicated that they act as antagonists at these receptors frontiersin.org.

In another study, novel benzofuran derivatives were designed to target the estrogen receptor (ER) for the treatment of ER-dependent breast cancer ox.ac.uk. A docking study of these compounds with ERα was conducted to predict their binding interactions ox.ac.uk.

Furthermore, 2-aryl-5-nitrobenzofuran-based hydrazones have been investigated for their potential to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR, which are implicated in cancer progression researchgate.net. Some of these compounds displayed potent dual inhibitory profiles against both VEGFR-2 and EGFR researchgate.net.

The selectivity of a compound for its intended target over other receptors is a critical factor in drug development to minimize off-target effects. Selectivity profiling of benzofuran derivatives against a panel of receptors is therefore an important step in their preclinical evaluation. For example, a chemical probe for the 5-HT5A serotonin (B10506) receptor was developed and its binding affinity was tested against a wide range of other serotonin receptor subtypes to ensure its selectivity biorxiv.org. Similarly, the receptor binding profiles of ring-substituted N,N-diallyltryptamine analogs were determined at 45 different receptor and transporter binding sites to assess their selectivity nih.gov.

While specific receptor binding data for this compound is not available, the existing research on related benzofuran derivatives suggests that this class of compounds can be tailored to interact with a variety of receptors with a degree of selectivity.

Pre-clinical In Vivo Studies (Mechanistic Focus)

Investigation of Anti-inflammatory Responses in Animal Models

No studies were found that investigate the anti-inflammatory mechanisms of this compound in animal models. While other benzofuran derivatives have been studied for their potential to modulate inflammatory pathways such as NF-κB and MAPK, specific data for this compound is not available.

Assessment of Anti-asthmatic Effects in Animal Models

There is no available research on the assessment of anti-asthmatic effects of this compound in any preclinical animal models.

Evaluation of Antitumor Activity in Xenograft Models

No published data exists on the evaluation of the antitumor activity of this compound in xenograft models. Studies on other compounds within the broader class of benzofurans have shown some activity, but these findings are not applicable to the specific compound .

Future Research Directions for 2 Nitro 1 Benzofuran 5 Yl Hexanoate

Design and Synthesis of Novel Derivatives and Analogues

The benzofuran (B130515) core is a privileged structure in medicinal chemistry, known to be a part of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial, antitumor, and antiviral properties. researchgate.netresearchgate.netcuestionesdefisioterapia.com Future research would logically extend to the synthesis of derivatives of 2-Nitro-1-benzofuran-5-YL hexanoate (B1226103) to explore and enhance its potential therapeutic applications.

Structural Modifications for Enhanced Potency and Selectivity

The potency and selectivity of bioactive compounds can be fine-tuned through systematic structural modifications. For 2-Nitro-1-benzofuran-5-YL hexanoate, future synthetic strategies could focus on several key areas:

Modification of the Hexanoate Chain: The length and branching of the ester chain could be altered to optimize lipophilicity and interaction with target proteins. Introducing different functional groups onto the chain could also lead to new interactions and improved activity.

Substitution on the Benzofuran Ring: The aromatic portion of the benzofuran ring is a prime site for modification. Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) could influence the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity. nih.gov

Alteration of the Nitro Group Position: The position of the nitro group on the benzofuran ring is known to affect the regioselectivity of certain chemical reactions and can be expected to influence biological activity. bath.ac.uk Synthesizing isomers with the nitro group at different positions would be a valuable area of investigation.

A study on related benzofuran derivatives involved the synthesis of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives. core.ac.uk In this work, compounds with a nitro group at the 5-position were synthesized and showed notable antimicrobial activity. core.ac.uk This suggests that the 5-nitro substitution pattern, similar to that in the title compound, is a promising feature for biological activity.

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. For this compound, several bioisosteric replacements could be explored:

Ester to Amide/Thioester: The hexanoate ester linkage could be replaced with an amide or a thioester to alter metabolic stability and hydrogen bonding capabilities.

Nitro Group Replacements: The nitro group, while important for the electronic properties, can sometimes be associated with toxicity. Replacing it with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group could maintain or improve activity while potentially reducing off-target effects.

Benzofuran to Other Heterocycles: The benzofuran core itself could be replaced with other bicyclic heterocycles like indole (B1671886) or benzothiophene (B83047) to probe the importance of the oxygen atom for the compound's activity.

In-Depth Mechanistic Studies at the Molecular and Cellular Level

Understanding how a compound exerts its effects at a molecular and cellular level is crucial for its development as a therapeutic agent. For this compound, future research should aim to elucidate its mechanism of action.

Elucidation of Specific Signaling Pathway Modulations

Signal transduction pathways are complex networks that regulate cellular processes, and their dysregulation is often implicated in disease. google.com Kinases, a class of enzymes that play a key role in these pathways, are common drug targets. google.com Future studies could investigate whether this compound modulates key signaling pathways, such as:

MAPK Signaling Pathway: This pathway is involved in cellular processes like proliferation and apoptosis. Some sigma-2 receptor modulators have been shown to activate the MAPK signaling pathway. nih.gov

PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth and survival and is often mutated in cancers. google.com Certain benzofuran derivatives have been designed as inhibitors of PI3K. nih.gov

STAT3 Signaling Pathway: The STAT3 protein is a transcription factor that, when constitutively activated, is linked to numerous cancers. unimi.it Identifying if this compound can inhibit STAT3 activity would be a significant finding.

Techniques like dual-luciferase assays could be employed as an initial cell-based screening method to identify inhibitory effects on specific transcription factors like STAT3. unimi.it

Identification of Novel Protein Targets and Binding Sites

Identifying the specific protein targets of this compound is a critical step. A variety of experimental and computational approaches can be utilized:

Affinity-Based Methods: Designing and synthesizing a probe version of the molecule, for example by incorporating a photoreactive group and a fluorescent tag, can help in identifying binding partners through techniques like photoaffinity labeling. mdpi.com

Computational Docking: Molecular docking studies can predict the binding affinity and orientation of the compound within the active sites of known protein targets. This approach has been used to study the interaction of benzofuran derivatives with targets like PI3K and VEGFR-2. nih.gov

Genetic Approaches: Techniques like RNA interference can be used to knock down the expression of suspected target proteins. If the biological effect of the compound is diminished, it provides evidence for the engagement of that target. nih.gov

One study on a sigma-2 receptor modulator, BS148, which shares some structural similarities with the benzofuran class, successfully used a fluorescently labeled version of the compound to confirm its entry into melanoma cells and to study its mechanism of action. nih.gov

Development of Advanced Computational Models and Machine Learning Approaches

The use of computational tools is becoming increasingly integral to drug discovery, helping to accelerate the process and reduce costs. unipd.it

Future research on this compound would benefit from the development of:

Quantitative Structure-Activity Relationship (QSAR) Models: By creating a library of derivatives and measuring their biological activity, QSAR models can be built to correlate molecular descriptors with activity. unipd.it These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. Non-linear machine learning approaches have shown particular promise in developing predictive QSAR models. unipd.it

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this compound could be developed based on a set of active analogues and used to screen virtual compound libraries for new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its protein target, helping to understand the stability of the interaction and the key residues involved.

The integration of these computational approaches with traditional synthetic and biological testing will be a powerful strategy for advancing the study of this compound and its derivatives.

Predictive Modeling for Biological Activity and ADME Properties (excluding clinical/safety)

A critical early step in modern drug discovery and chemical development is the use of computational models to predict a compound's behavior. For this compound, future research should prioritize the development and application of predictive models for its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are essential for understanding the correlation between the chemical structure of a compound and its biological activity. For related nitro-containing benzofuran derivatives, such as (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, QSAR models have been successfully built to predict antibacterial activity. nih.gov These models demonstrated reasonable predictive power and helped explain the observed trends in activity against various bacteria. nih.gov A similar approach should be applied to this compound. By synthesizing a series of analogues with modifications to the hexanoate chain or substitutions on the benzofuran ring, a robust QSAR model could be developed. This would enable the prediction of activity for novel, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.

ADME Property Prediction: In silico ADME prediction is crucial for identifying compounds with favorable pharmacokinetic profiles early in the discovery process. Models can predict various physicochemical and pharmacokinetic parameters. For instance, theoretical models have been developed for other heterocyclic compounds like noscapine (B1679977) derivatives to predict properties such as percentage of human oral absorption (%ABS), which can be calculated from parameters like the topological polar surface area (TPSA). heraldopenaccess.us Future research on this compound should involve the use of software like SwissADME to calculate key descriptors and predict its ADME profile. cerradopub.com.br

| Parameter | Predicted Focus for this compound | Rationale / Example from Related Compounds | Citation |

| Biological Activity | Antibacterial, Anticancer, Anti-inflammatory | QSAR models for other nitrobenzofurans show good correlation for antibacterial activity. Benzofuran scaffolds are widely studied for anticancer and anti-inflammatory potential. | nih.govresearchgate.net |

| Topological Polar Surface Area (TPSA) | Calculation to predict cell permeability and oral absorption. | TPSA is a key descriptor in ADME models for heterocyclic compounds to estimate absorption (%ABS = 109 – [0.345 × TPSA]). | heraldopenaccess.us |

| Lipophilicity (LogP) | Prediction of solubility, permeability, and potential for promiscuous binding. | A balanced LogP is crucial for drug-likeness; this is a standard parameter in computational screening. | cerradopub.com.br |

| Solubility | In silico prediction of aqueous solubility. | Poor solubility is a common issue; early prediction allows for targeted structural modification. | cerradopub.com.br |

| Metabolic Stability | Identification of potential sites of metabolism on the molecule. | The hexanoate ester linkage is a potential site for hydrolysis by esterases. The nitro group may undergo reduction. |

This table is predictive and outlines future research goals. The values are not based on experimental data for the title compound.

Integration of Omics Data for Systems-Level Understanding

To move beyond a single-target interaction and understand how this compound may affect biological systems as a whole, the integration of multi-omics data is indispensable. This systems biology approach can uncover novel mechanisms of action and identify biomarkers of response. rsc.org

Future research should involve treating relevant cell lines (e.g., cancer cells or bacterial cultures) with the compound and generating multiple omics datasets, such as:

Transcriptomics (RNA-seq): To identify genes that are up- or down-regulated in response to the compound.

Proteomics: To measure changes in protein expression and post-translational modifications.